![molecular formula C21H18N4O4S3 B2810028 2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide CAS No. 690960-80-6](/img/structure/B2810028.png)

2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

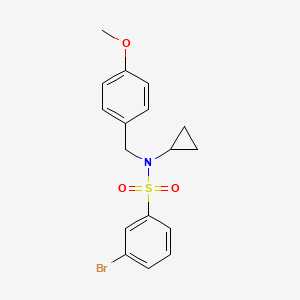

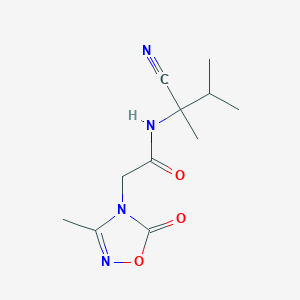

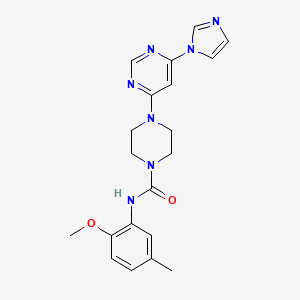

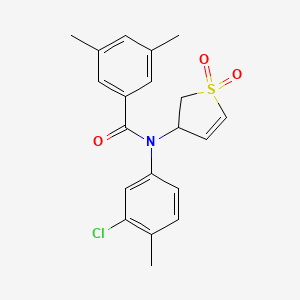

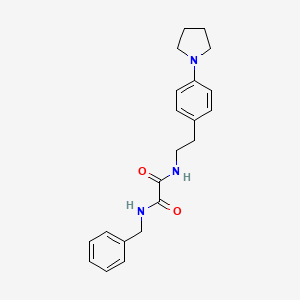

2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C21H18N4O4S3 and its molecular weight is 486.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on synthesizing new derivatives of thieno[2,3-d]pyrimidine and thienotriazolopyrimidine, aiming to explore their antitumor activities. A study by Hafez and El-Gazzar (2017) demonstrates the synthesis of novel 6-phenyl-thieno[2,3-d]pyrimidine derivatives through the treatment of an intermediate compound with various reagents. These compounds exhibited potent anticancer activity comparable to doxorubicin against several human cancer cell lines, including MCF-7, HeLa, and HCT-116 (Hafez & El-Gazzar, 2017).

Antimicrobial and Anti-inflammatory Activities

Another area of application involves the synthesis of thienopyrimidine linked rhodanine derivatives, which have been screened for in vitro antimicrobial activity. Kerru et al. (2019) prepared a new series of thienopyrimidine tagged rhodanine derivatives, demonstrating significant antibacterial potency against common pathogens like E. coli and B. subtilis, as well as antifungal potency against A. flavus and C. albicans (Kerru et al., 2019).

Anti-Cancer Activity

The compound and its derivatives have been investigated for their potential as anticancer agents. Gangjee et al. (2008) explored the synthesis of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing potent inhibitory activities (Gangjee, Qiu, Li, & Kisliuk, 2008).

Drug Design and Synthesis

The compound's framework has been utilized in designing drugs targeting specific biological pathways. For example, the design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates by Gangjee et al. (2007) illustrate the potential of such derivatives as DHFR inhibitors and antitumor agents, highlighting the chemical's relevance in drug discovery (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Mechanism of Action

Target of Action

The primary target of this compound is tubulin , a protein that forms microtubules, which are essential for cell structure and division . It interacts with the colchicine binding site of tubulin . Another potential target could be Phosphodiesterase10A (PDE10A) , an enzyme that plays a crucial role in neuronal signal transduction and synaptic transmission .

Mode of Action

The compound inhibits tubulin polymerization by binding to the colchicine-binding site of tubulin . This disrupts the formation of microtubules, affecting cell division and potentially leading to cell death . If PDE10A is indeed a target, the compound would inhibit this enzyme, leading to increased levels of cyclic nucleotides, cAMP and cGMP, which play key roles in signal transduction .

Biochemical Pathways

The compound’s action on tubulin disrupts the microtubule network, affecting multiple cellular processes, including cell division . In the case of PDE10A inhibition, it affects the cAMP/PKA and cGMP signaling pathways, influencing various cellular functions and potentially having effects on neurodegenerative disorders .

Result of Action

The compound’s action on tubulin can lead to the disruption of microtubules, affecting cell morphology, cell colony formation, cell cycle distribution, and inducing cell apoptosis . If it acts on PDE10A, it could potentially affect neuronal functions, given the role of PDE10A in regulating cAMP and cGMP levels .

properties

IUPAC Name |

2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S3/c1-29-15-6-2-13(3-7-15)17-10-30-20-19(17)21(24-12-23-20)31-11-18(26)25-14-4-8-16(9-5-14)32(22,27)28/h2-10,12H,11H2,1H3,(H,25,26)(H2,22,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONYPYQORWJCKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(m-tolyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2809947.png)

![8-Chloro-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B2809952.png)

![2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2809953.png)

![N-(4-Chloro-2-fluorophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2809954.png)

![3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid](/img/no-structure.png)

![2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid](/img/structure/B2809959.png)

![5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2809964.png)

![2-[(4-Methylphenyl)sulfonyl]acetohydrazide](/img/structure/B2809965.png)